

# Immunobiology of the mTRP-2 (180-188) Epitope: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | mTRP-2 (180-188) |           |
| Cat. No.:            | B15572770        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the immunobiology of the murine tyrosinase-related protein 2 (mTRP-2) (180-188) epitope. TRP-2 is a melanosomal enzyme expressed in normal melanocytes and is frequently overexpressed in melanoma, making it a key target for cancer immunotherapy.[1] The (180-188) peptide epitope, with the amino acid sequence SVYDFFVWL, is a critical component in the development of therapeutic cancer vaccines due to its ability to be recognized by cytotoxic T lymphocytes (CTLs), leading to the destruction of tumor cells.[1][2] This document details the quantitative aspects of its immunogenicity, experimental protocols for its study, and the cellular and molecular interactions that govern its role in anti-tumor immunity.

### **Core Concepts**

Tyrosinase-related protein 2 (TRP-2) is a self-antigen, and as such, T cells with high affinity for TRP-2-derived epitopes are often deleted during thymic selection to prevent autoimmunity. This results in a peripheral T-cell repertoire that generally possesses low-avidity for the native **mTRP-2 (180-188)** epitope.[3] Consequently, a central challenge in harnessing this epitope for cancer therapy is to overcome this immunological tolerance and induce a robust and effective anti-tumor T-cell response. Research has focused on various strategies to enhance the immunogenicity of the **mTRP-2 (180-188)** epitope, including the use of potent adjuvants, advanced vaccine delivery platforms, and the design of altered peptide ligands (APLs) with improved MHC binding affinity and T-cell receptor (TCR) engagement.[1][4]



The **mTRP-2 (180-188)** epitope is presented by the MHC class I molecule H-2Kb in mice, and its human homolog is presented by HLA-A\*0201.[2] This cross-species presentation makes the murine model particularly relevant for preclinical studies of human melanoma immunotherapies.

### **Quantitative Immunobiology**

The efficacy of an epitope-based vaccine is critically dependent on its binding affinity to MHC molecules and the subsequent activation of specific T cells. The following tables summarize key quantitative data related to the **mTRP-2** (180-188) epitope and its variants.

Table 1: MHC Binding Affinity of mTRP-2 (180-188) and

**Altered Peptide Ligands (APLs)** 

| Peptide<br>Sequence | Modification   | MHC Allele        | Binding<br>Affinity (FI)¹ | Reference |
|---------------------|----------------|-------------------|---------------------------|-----------|
| SVYDFFVWL           | Wild-Type (WT) | HLA-A <i>0201</i> | 1.32                      | [1]       |
| SMYDFFVWL           | V2M            | HLA-A0201         | 2.15                      | [1]       |
| SLYDFFVWL           | V2L            | HLA-A <i>0201</i> | 2.49                      | [1]       |
| YMYDFFVWL           | S1Y, V2M       | HLA-A0201         | 1.82                      | [1]       |
| YLYDFFVWL           | S1Y, V2L       | HLA-A*0201        | 1.45                      | [1]       |

<sup>&</sup>lt;sup>1</sup>Fluorescence Index (FI) from a T2 cell-based peptide binding assay. Higher FI indicates stronger binding affinity.

# Table 2: Cytotoxic T Lymphocyte (CTL) Activity Against mTRP-2 (180-188)



| Vaccination<br>Strategy              | Target Cells                    | E:T Ratio | % Specific<br>Lysis | Reference |
|--------------------------------------|---------------------------------|-----------|---------------------|-----------|
| DNA Vaccine<br>(mTRP-2 +<br>aTGF-β5) | EL-4 (mTRP-2<br>pulsed)         | 80:1      | ~60%                | [5]       |
| DNA Vaccine<br>(mTRP-2 +<br>aTGF-β5) | B16F10<br>(endogenous<br>TRP-2) | 80:1      | ~45%                | [5]       |
| rAd-hTRP-2                           | 293Kb (mTRP-2<br>pulsed)        | 40:1      | ~55%                | [2]       |
| rAd-hTRP-2                           | B16 melanoma                    | 40:1      | ~40%                | [2]       |

Table 3: IFN-y Secretion by mTRP-2 (180-188)-Specific T

Cells (ELISPOT)

| Vaccination<br>Strategy                       | Stimulation                 | Spot Forming Cells<br>(SFC) / 10 <sup>6</sup><br>splenocytes | Reference |
|-----------------------------------------------|-----------------------------|--------------------------------------------------------------|-----------|
| rAd-hTRP-2                                    | mTRP-2 (180-188)<br>peptide | ~350                                                         | [2]       |
| rAd-EGFP-mTRP-2                               | mTRP-2 (180-188)<br>peptide | ~250                                                         | [2]       |
| PeptiCRAd-TRP2                                | mTRP-2 (180-188)<br>peptide | ~150                                                         | [6]       |
| VEGFC vax<br>(Irradiated B16-<br>VEGFC cells) | mTRP-2 (180-188)<br>peptide | ~125                                                         | [7]       |

# Table 4: In Vivo Anti-Tumor Efficacy of mTRP-2 (180-188)-Based Vaccines



| Vaccination<br>Strategy                              | Tumor Model  | Outcome                                       | Reference |
|------------------------------------------------------|--------------|-----------------------------------------------|-----------|
| DNA Vaccine (mTRP-<br>2 + aTGF-β5) -<br>Prophylactic | B16F10       | 60% survival (>50<br>days)                    | [5]       |
| DNA Vaccine (mTRP-<br>2 + aTGF-β5) -<br>Therapeutic  | B16F10       | 50% survival (>50<br>days)                    | [5]       |
| rAd-hTRP-2 -<br>Therapeutic                          | B16 melanoma | ~50% of mice cured                            | [2]       |
| MIP3α-Gp100-Trp2<br>DNA Vaccine                      | B16F10       | Enhanced survival over single antigen vaccine | [8]       |

## **Signaling Pathways and Experimental Workflows**

Visualizing the complex biological processes and experimental procedures is crucial for understanding the immunobiology of the **mTRP-2 (180-188)** epitope. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.



Antigen Presenting Cell (APC) TRP-2 Protein Degradation Proteasome mTRP-2 (180-188) (SVYDFFVWL) oading H-2Kb (MHC-I) TAP Transporter Endoplasmic Reticulum Peptide-MHC Complex Recognition Presentation Co-ligation Cytotoxic T Lymphocyte (CTL) CD8 T-Cell Receptor (TCR) Activation Signaling Cascade

T-Cell Recognition of mTRP-2 (180-188) Epitope

Cytokine Release

(IFN-y, TNF-α)

Clonal Expansion

Target Cell Lysis



#### Chromium (51Cr) Release Cytotoxicity Assay Workflow





#### Dendritic Cell (DC) Vaccine Preparation and Administration



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Melanoma progression despite infiltration by in vivo-primed TRP-2-specific T cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Her-2/ neu altered peptide ligand-induced CTL responses: implications for peptides with increased HLA affinity and T-cell-receptor interaction PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effective induction of antitumor immunity by immunization with plasmid DNA encoding TRP-2 plus neutralization of TGF-β PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Peptides-Coated Oncolytic Vaccines for Cancer Personalized Medicine [frontiersin.org]
- 7. Lymphangiogenesis-inducing vaccines elicit potent and long-lasting T cell immunity against melanomas PMC [pmc.ncbi.nlm.nih.gov]
- 8. Altered binding of tumor antigenic peptides to MHC class I affects CD8+ T cell-effector responses PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Immunobiology of the mTRP-2 (180-188) Epitope: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15572770#immunobiology-of-mtrp-2-180-188-epitope]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com